2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is an organic compound that belongs to the class of ketones It features a chlorophenyl group, a quinolin-2-yloxy group, and a pyrrolidin-1-yl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under acidic or basic conditions.
Attachment of the Quinolin-2-yloxy Group: The quinolin-2-yloxy group can be introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with a halogenated precursor.
Formation of the Ethanone Backbone: The ethanone backbone is formed by the reaction of the chlorophenyl group with the pyrrolidine-quinoline intermediate under suitable conditions, such as the use of a strong base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: The compound’s unique structure may be explored for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propanone: Similar structure with a propanone backbone.
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butanone: Similar structure with a butanone backbone.
Uniqueness
2-(2-Chlorophenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanone backbone, in particular, may offer unique reactivity and interaction profiles compared to its propanone and butanone analogs.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-7-3-1-6-16(18)13-21(25)24-12-11-17(14-24)26-20-10-9-15-5-2-4-8-19(15)23-20/h1-10,17H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUWREYWQXAMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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